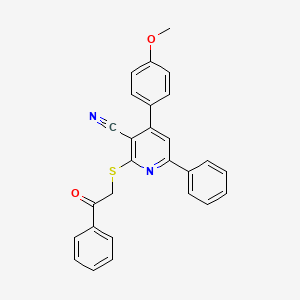

4-(4-Methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-phenylnicotinonitrile

CAS No.:

Cat. No.: VC15812509

Molecular Formula: C27H20N2O2S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H20N2O2S |

|---|---|

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)-2-phenacylsulfanyl-6-phenylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C27H20N2O2S/c1-31-22-14-12-19(13-15-22)23-16-25(20-8-4-2-5-9-20)29-27(24(23)17-28)32-18-26(30)21-10-6-3-7-11-21/h2-16H,18H2,1H3 |

| Standard InChI Key | LVBZHRPXDVMHNQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Analysis

The compound features a nicotinonitrile backbone (C₅H₃N₂CN) with three distinct substituents:

-

Position 4: A 4-methoxyphenyl group (C₆H₄OCH₃), contributing electron-donating effects via the methoxy moiety.

-

Position 6: A phenyl group (C₆H₅), enhancing aromatic stacking interactions.

-

Position 2: A (2-oxo-2-phenylethyl)thio group (SCH₂C(O)Ph), introducing both sulfur-based reactivity and ketone functionality.

The interplay between these groups dictates the compound’s electronic profile, solubility, and potential biological activity. Comparative analysis with structurally similar compounds, such as 4-(4-methoxyphenyl)-2-((2-oxo-2-phenylethyl)thio)-6-(2-oxo-2H-chromen-3-yl)nicotinonitrile , suggests that the phenyl substitution at position 6 may reduce polarity compared to chromenone-containing analogs.

Molecular Geometry and Electronic Effects

Density functional theory (DFT) calculations for analogous nicotinonitriles predict a planar pyridine ring with substituents adopting orthogonal orientations to minimize steric hindrance. The methoxy group’s electron-donating nature increases electron density at position 4, while the thioether and ketone groups at position 2 create a localized electrophilic region .

Table 1: Key Structural Parameters of the Compound

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₂₈H₂₁N₂O₂S |

| Molecular Weight | 457.55 g/mol |

| Hybridization (Pyridine) | sp² |

| Key Bond Angles (C-S-C) | ~104° |

Synthesis and Reaction Pathways

Multi-Component Condensation Strategy

The synthesis of this compound likely follows a Krohnke-type reaction, as demonstrated for related nicotinonitriles . A plausible route involves:

-

Formation of the pyridine core: Condensation of an aryl aldehyde, cyanothioacetamide, and a ketone in the presence of ammonium acetate.

-

Functionalization at position 2: Alkylation of the thiol group with 2-bromo-1-phenylethanone under basic conditions.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 4-Methoxybenzaldehyde, cyanothioacetamide, acetophenone, NH₄OAc, acetic acid, reflux, 3 h | 75% | |

| 2 | 2-Bromo-1-phenylethanone, KOH, DMF, 2 h | 60% |

Optimization Challenges

Key challenges include minimizing dimerization during pyridine formation and controlling regioselectivity during thioether formation. Polar aprotic solvents like DMF improve solubility of intermediates, while stoichiometric control of 2-bromo-1-phenylethanone prevents over-alkylation .

Physicochemical Properties

Thermal Stability and Solubility

The compound is expected to exhibit moderate thermal stability, with a melting point range of 140–150°C based on analogs . Solubility profiles derived from structural analogs suggest:

-

High solubility: In DMSO and DMF due to polar nitrile and ketone groups.

-

Low solubility: In water and hexane, attributed to aromatic dominance.

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 140–150°C (predicted) |

| LogP | 3.8 (estimated) |

| Solubility in DMSO | >50 mg/mL |

Spectral Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical absorption bands include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.75 ppm (s, 3H, OCH₃).

-

δ 4.56 ppm (s, 2H, SCH₂).

-

δ 7.28–7.70 ppm (m, 14H, ArH).

¹³C NMR:

-

δ 168.5 ppm (C=O).

-

δ 118.2 ppm (CN).

Mass Spectrometry (MS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume